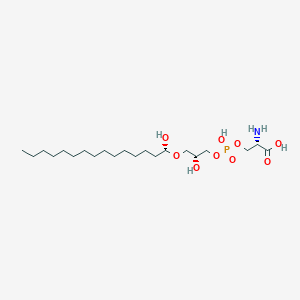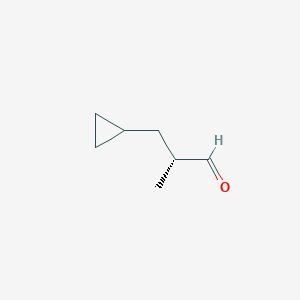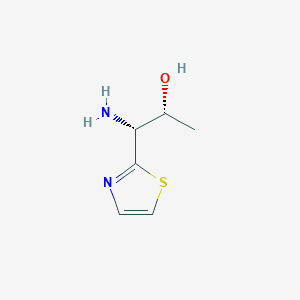
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a hydroxyimino group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, followed by the introduction of hydroxyl and hydroxyimino groups through specific reagents and reaction conditions. The exact details of the synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydroxyimino group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. Its multiple functional groups make it a versatile tool for probing enzyme activities and metabolic processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development and disease treatment.
Industry
In industrial applications, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyimino groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways involved depend on the specific biological context and the targets of interest.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid include other cyclohexane derivatives with multiple hydroxyl and hydroxyimino groups. Examples include:
- (1R,3R,4R,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
- (1S,3S,4S,5E)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. This configuration can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C7H11NO6 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
(1S,3S,4S,5Z)-1,3,4-trihydroxy-5-hydroxyiminocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO6/c9-4-2-7(13,6(11)12)1-3(8-14)5(4)10/h4-5,9-10,13-14H,1-2H2,(H,11,12)/b8-3-/t4-,5-,7-/m0/s1 |
Clave InChI |
WASIBXJFRXJWAR-MCMXRBGZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](/C(=N\O)/C[C@]1(C(=O)O)O)O)O |
SMILES canónico |
C1C(C(C(=NO)CC1(C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
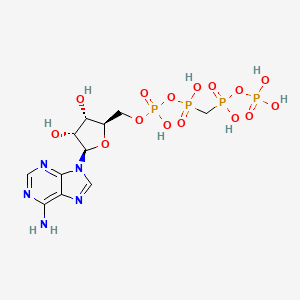
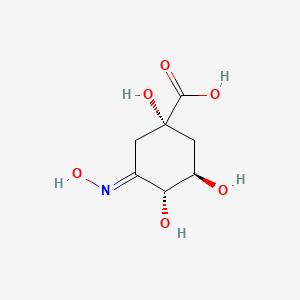
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
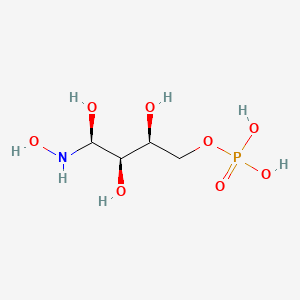
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)

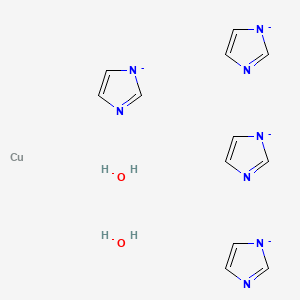
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
